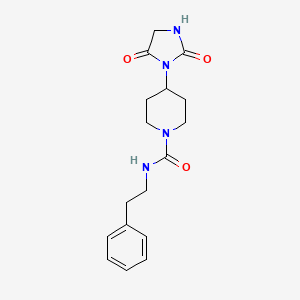

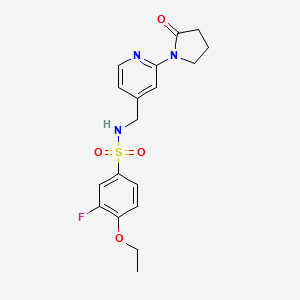

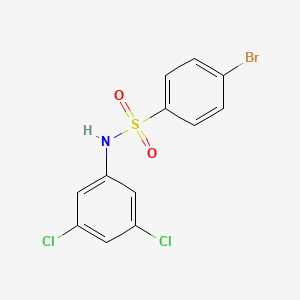

![molecular formula C20H13N3O3S B2958164 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 314028-18-7](/img/structure/B2958164.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide” is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and diverse, contributing to their wide range of applications . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some benzothiazole derivatives show luminescent properties and are used in white light emission .Scientific Research Applications

Synthesis and Antitumor Activities

A significant application of derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is in the synthesis of compounds with antitumor properties. For example, Racané et al. (2006) explored the synthesis of novel derivatives bearing different substituents, which showed cytostatic activities against various malignant human cell lines including cervical, breast, colon, and laryngeal carcinoma. This research underscores the potential of these derivatives in cancer treatment and their importance in medicinal chemistry (Racané et al., 2006).

Structural Analysis and Drug Potential

In 2020, Ünsalan et al. conducted a detailed study on similar molecules, focusing on their molecular structures, vibrational wavenumbers, and other physical properties. This research provides valuable insights into the drug-like potential of these compounds and their chemical reactivity, which is crucial for their application in pharmaceuticals (Ünsalan et al., 2020).

Potential Anticancer Agents

Aurelio Romero-Castro and colleagues (2011) synthesized and evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds structurally related to this compound, for their anticancer properties. They identified specific compounds with high potency against certain cancer cell lines, indicating the potential of these derivatives as anticancer agents (Romero-Castro et al., 2011).

Antibacterial Activity

In 2018, Akhilesh Gupta explored the antibacterial activity of benzothiazole derivatives against Streptococcus pyogenes. This study highlights the potential use of these compounds in developing new antibacterial agents, which is crucial in the fight against bacterial infections (Gupta, 2018).

Mechanism of Action

Target of Action

The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide are primarily associated with anti-tubercular activity . Benzothiazole derivatives have shown potent inhibition against M. tuberculosis . They have also been found to inhibit various enzymes such as dihydroorotase , DNA gyrase , and others .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which results in the prevention of the growth of M. tuberculosis . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .

Biochemical Pathways

The affected pathways primarily involve the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth of M. tuberculosis . This is achieved through the inhibition of various enzymes, leading to the prevention of prostaglandin biosynthesis .

Future Directions

The future directions for research on benzothiazole derivatives could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. There is also a need for more comprehensive studies on their safety and hazards. The development of new methods for the natural product inspired bioactive glycohybrids is another promising area of research .

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(14-8-2-5-11-17(14)23(25)26)21-15-9-3-1-7-13(15)20-22-16-10-4-6-12-18(16)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTYBMBWIJYKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)

![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)